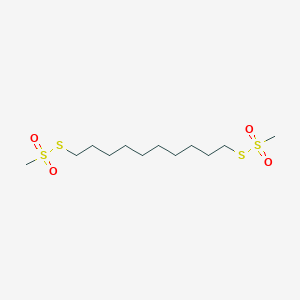
1,10-Decadiyl Bismethanethiosulfonate
Overview
Description
1,10-Decadiyl Bismethanethiosulfonate is a sulfhydryl cross-linking reagent . Its molecular formula is C12H26O4S4 and its molecular weight is 362.59 .
Molecular Structure Analysis
The molecular structure of 1,10-Decadiyl Bismethanethiosulfonate is represented by the formula C12H26O4S4 . The InChI representation of its structure is InChI=1S/C12H26O4S4/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3 .Scientific Research Applications
Protein Structure Analysis
1,10-Decadiyl Bismethanethiosulfonate: is primarily used as a sulfhydryl cross-linking reagent . This application is crucial in biochemistry for exploring protein structures. By forming covalent bonds between thiol groups, it allows researchers to stabilize protein conformations for analysis. This aids in understanding protein folding, function, and interaction with other biomolecules.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block. It can be used to synthesize complex molecules, particularly in the development of new pharmaceuticals or organic compounds with specific functions.
Each of these applications leverages the unique chemical structure and reactivity of 1,10-Decadiyl Bismethanethiosulfonate to advance scientific research in various fields. Its role as a cross-linking agent is particularly significant, providing a tool for probing and manipulating molecular interactions. Information based on search results .
Mechanism of Action
Target of Action
1,10-Decadiyl Bismethanethiosulfonate is primarily a sulfhydryl cross-linking reagent . This means that it targets sulfhydryl groups, which are functional groups consisting of a sulfur atom and a hydrogen atom (-SH). These groups are often found in important biological molecules such as proteins.
Mode of Action
As a sulfhydryl cross-linking reagent, 1,10-Decadiyl Bismethanethiosulfonate interacts with its targets by forming covalent bonds with the sulfhydryl groups. This results in the cross-linking of these groups, which can lead to changes in the structure and function of the proteins that contain these groups .
properties
IUPAC Name |
1,10-bis(methylsulfonylsulfanyl)decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S4/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANCBNNGOYOQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337545 | |
| Record name | 1,10-Decadiyl Bismethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Decadiyl Bismethanethiosulfonate | |
CAS RN |
56-02-0 | |
| Record name | 1,10-Decadiyl Bismethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)


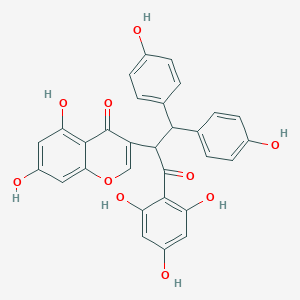

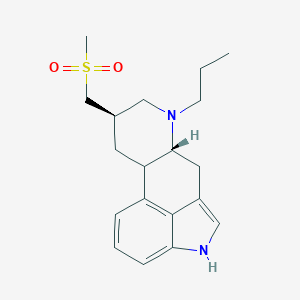

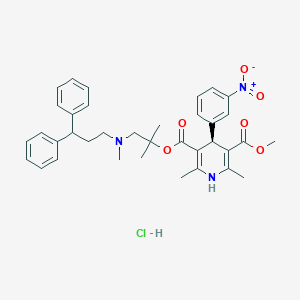



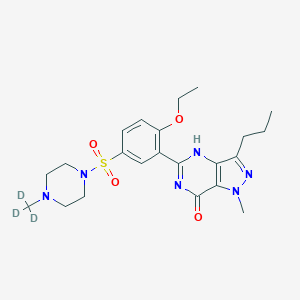
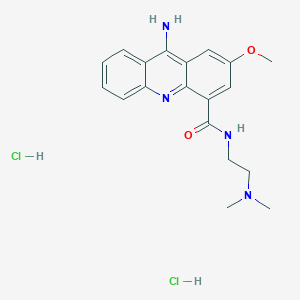
![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)